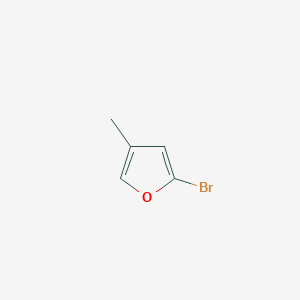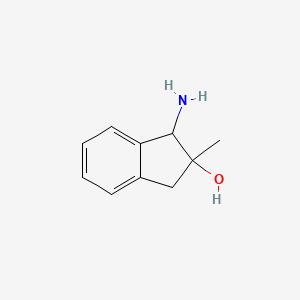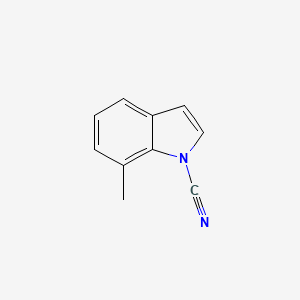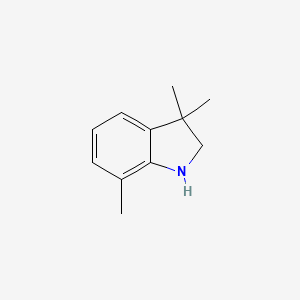
2-Bromo-4-methylfuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-methylfuran is an organic compound with the molecular formula C5H5BrO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The presence of a bromine atom at the second position and a methyl group at the fourth position makes this compound unique and valuable in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-methylfuran can be synthesized through several methods. One common approach involves the bromination of 4-methylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the continuous bromination method is often employed. This involves accurately measuring and mixing bromine and 4-methylfuran, followed by maintaining the mixture in a reactor for a specific period to achieve full reaction. The reaction solution is then separated to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include organolithium or Grignard reagents.
Lithiation: Typically involves the use of strong bases like n-butyllithium under controlled conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted furans can be obtained.
Trisubstituted Furans: Products formed from lithiation and subsequent reactions with electrophiles.
Scientific Research Applications
2-Bromo-4-methylfuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-methylfuran largely depends on its application. In chemical reactions, the bromine atom acts as a leaving group, facilitating various substitution and addition reactions. The furan ring’s aromatic nature also plays a crucial role in its reactivity, allowing it to participate in electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
2-Bromo-5-methylfuran: Similar in structure but with the bromine atom at the fifth position.
2-Methylfuran: Lacks the bromine atom, making it less reactive in certain substitution reactions.
4-Methylfuran: Lacks the bromine atom, used as a starting material for synthesizing 2-Bromo-4-methylfuran.
Uniqueness: this compound’s unique combination of a bromine atom and a methyl group on the furan ring makes it particularly valuable for specific synthetic applications. Its reactivity and ability to form various substituted products distinguish it from its analogs .
Properties
Molecular Formula |
C5H5BrO |
|---|---|
Molecular Weight |
161.00 g/mol |
IUPAC Name |
2-bromo-4-methylfuran |
InChI |
InChI=1S/C5H5BrO/c1-4-2-5(6)7-3-4/h2-3H,1H3 |
InChI Key |
DFVQFHIWZDGNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,7-Diazaspiro[4.4]nonane-2,6-dione, (S)-(9CI)](/img/structure/B11918964.png)


![1-[2-(Trimethylsilyl)ethyl]azetidine](/img/structure/B11918998.png)

![2,3-Dimethylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B11919014.png)
![1-Ethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11919020.png)
![1,3-Dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7(7aH)-one](/img/structure/B11919022.png)

![Octahydropyrrolo[1,2-a]pyrazine hydrochloride](/img/structure/B11919038.png)



![7-methyl-1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B11919070.png)
